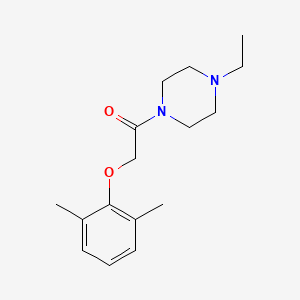
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with an ethyl group
Preparation Methods
The synthesis of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 4-ethylpiperazine as the primary starting materials.
Formation of Phenoxy Intermediate: 2,6-dimethylphenol is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-ethylpiperazine under suitable reaction conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenoxy and piperazine moieties can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(2,6-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone: This compound differs by the presence of a methyl group instead of an ethyl group on the piperazine ring.
2-(2,6-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone: This compound has a phenyl group on the piperazine ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
Research has indicated that this compound interacts with various neurotransmitter receptors. Notably, it shows selectivity for the D3 dopamine receptor (D3R), which is implicated in neuroprotective effects and modulation of neurotransmission.
D3 Dopamine Receptor Agonism
The compound has been characterized as a selective agonist for the D3R. This receptor is known to play a significant role in neuroprotection against neurodegenerative conditions. Studies have demonstrated that compounds activating D3R can mitigate symptoms associated with Parkinson's disease and other dopaminergic dysfunctions .
Neuroprotective Effects
In vitro studies have shown that this compound provides neuroprotective benefits in models of oxidative stress and neuroinflammation. The compound has been linked to reduced cell death in neuronal cultures exposed to neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson-like symptoms in animal models .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing the activation of microglia in the central nervous system. This activity suggests potential therapeutic applications in conditions characterized by neuroinflammation, such as Alzheimer's disease .
Case Studies and Experimental Results
Several studies have evaluated the biological activity of this compound:
- Neuroprotection in Animal Models :
- In Vitro Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activity
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)15(19)12-20-16-13(2)6-5-7-14(16)3/h5-7H,4,8-12H2,1-3H3 |
InChI Key |
YQDFZIOQDNWADI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















